3-Bromo-1-methyl-1H-indazol-6-amine

Medicinal Chemistry ADME Optimization Library Design

Unlike simpler indazole analogs (e.g., CAS 52347-72-5 or 74728-65-7), 3-Bromo-1-methyl-1H-indazol-6-amine uniquely combines three essential functional handles: a C3-bromo for Suzuki-Miyaura cross-coupling, an N1-methyl group that raises LogP to 1.9–2.5 for optimal membrane permeability, and a C6-primary amine for orthogonal derivatization. This bifunctional pattern is indispensable for DNA-encoded library (DEL) synthesis and kinase-focused SAR campaigns. Omitting any single group compromises synthetic scope, physicochemical properties, or biological performance. Ideal for hit-to-lead optimization in oncology and inflammation research.

Molecular Formula C8H8BrN3
Molecular Weight 226.077
CAS No. 1203181-56-9
Cat. No. B598569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-methyl-1H-indazol-6-amine
CAS1203181-56-9
Synonyms3-Bromo-1-methyl-1H-indazol-6-ylamine
Molecular FormulaC8H8BrN3
Molecular Weight226.077
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)N)C(=N1)Br
InChIInChI=1S/C8H8BrN3/c1-12-7-4-5(10)2-3-6(7)8(9)11-12/h2-4H,10H2,1H3
InChIKeyJVIGJNCYOXHIBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-methyl-1H-indazol-6-amine (CAS 1203181-56-9): Technical Overview and Baseline Characteristics


3-Bromo-1-methyl-1H-indazol-6-amine is a substituted indazole derivative bearing a bromine atom at the 3-position, a methyl group at the 1-position, and a primary amine at the 6-position. This heteroaromatic building block (molecular formula: C8H8BrN3; MW: 226.07 g/mol) serves as a key intermediate in medicinal chemistry and chemical biology, particularly for constructing kinase-focused libraries and DNA-encoded chemical libraries (DEL) . The combination of a halogen handle (Br) for cross-coupling and a nucleophilic amine for derivatization enables rapid diversification of the indazole core, a privileged scaffold in kinase inhibitor discovery [1].

Why Substitution with Unsubstituted Indazole Analogs Fails: 3-Bromo-1-methyl-1H-indazol-6-amine Differentiation


Substitution with simpler indazole analogs such as 3-bromo-1H-indazol-6-amine (CAS 52347-72-5) or 1-methyl-1H-indazol-6-amine (CAS 74728-65-7) fundamentally alters the molecular properties that dictate downstream synthetic utility and biological performance. The target compound uniquely combines a C3-bromo handle (enabling Suzuki-Miyaura cross-coupling for C–C bond formation) with an N1-methyl group (modulating lipophilicity and metabolic stability) and a C6-primary amine (providing a second orthogonal diversification site) . Omitting the N1-methyl group reduces lipophilicity (LogP decreases from 1.9–2.5 to 1.6), potentially limiting blood-brain barrier penetration and membrane permeability in cellular assays . Conversely, replacing the C3-bromo with hydrogen eliminates the key cross-coupling handle required for on-DNA diversification in DEL platforms and for Suzuki-based library synthesis [1]. The precise substitution pattern of 3-Bromo-1-methyl-1H-indazol-6-amine thus positions it as a versatile, bifunctional building block that cannot be replaced by its individual functional group analogs without compromising synthetic scope or physicochemical optimization.

Quantitative Evidence Guide for 3-Bromo-1-methyl-1H-indazol-6-amine: Differentiating Data vs. Comparator Analogs


Enhanced Lipophilicity (LogP) Relative to N1-Unsubstituted and Des-Bromo Analogs

3-Bromo-1-methyl-1H-indazol-6-amine exhibits a calculated partition coefficient (LogP) ranging from 1.918 to 2.499, representing a moderate to high lipophilicity that is advantageous for membrane permeability. This value is 0.3–0.9 units higher than the N1-unsubstituted analog 3-bromo-1H-indazol-6-amine (LogP = 1.61–1.90) and 0.2–1.1 units higher than the des-bromo analog 1-methyl-1H-indazol-6-amine (LogP = 1.40–1.74) . The elevated LogP arises from the synergistic effect of the lipophilic bromine and the N1-methyl group .

Medicinal Chemistry ADME Optimization Library Design

Bifunctional Reactivity: Orthogonal Handles for Sequential Diversification

The compound features two chemically orthogonal reactive sites: a C3-bromine suitable for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a C6-primary amine amenable to amide bond formation, sulfonylation, or reductive amination [1]. In contrast, 3-bromo-1H-indazol-6-amine lacks the N1-methyl group and 1-methyl-1H-indazol-6-amine lacks the C3-bromo handle. The presence of the C3-bromo handle specifically enables on-DNA diversification in DNA-encoded library (DEL) synthesis via Pd-mediated cross-coupling, a strategy employed for building focused indazole libraries [1][2]. The C6-amine provides a second point of diversity orthogonal to the C3 coupling step.

Parallel Synthesis DNA-Encoded Libraries Medicinal Chemistry

Kinase Inhibitor Scaffold Potential: Class-Level Activity of 6-Aminoindazoles

While direct biological data for 3-Bromo-1-methyl-1H-indazol-6-amine is not available in the public domain, the 6-aminoindazole core is a validated kinase hinge-binding motif. The des-bromo analog 1-methyl-1H-indazol-6-amine demonstrates an IC50 of 14.3 ± 4.4 μM against cancer cell lines (HCT116) while showing low cytotoxicity toward normal lung fibroblasts (IC50 > 100 μM) . Advanced 6-aminoindazole derivatives have achieved potent kinase inhibition (e.g., ALK IC50 = 1.6 nM; FGFR4 IC50 = 2.9 nM) [1][2]. The 3-bromo substitution in the target compound preserves this pharmacophore while adding a cross-coupling handle for rapid analog synthesis, enabling accelerated SAR exploration of this privileged kinase inhibitor scaffold [3].

Kinase Inhibition Cancer Therapeutics Fragment-Based Drug Discovery

Commercial Availability and Purity Specifications

3-Bromo-1-methyl-1H-indazol-6-amine is commercially available from multiple reputable vendors (e.g., AKSci, Aladdin, Leyan) with standard purities of 95% or 97% . The compound is supplied as a solid with room-temperature storage stability . In contrast, the N1-unsubstituted analog 3-bromo-1H-indazol-6-amine is also widely available (purity 95–98%), while 1-methyl-1H-indazol-6-amine is less commonly stocked in larger quantities. Procurement of the target compound ensures immediate access to a bifunctional indazole scaffold without the need for custom synthesis or multi-step functionalization.

Chemical Procurement Building Blocks Quality Control

Optimal Research and Industrial Application Scenarios for 3-Bromo-1-methyl-1H-indazol-6-amine


DNA-Encoded Library (DEL) Synthesis and Hit Identification

The C3-bromo handle enables on-DNA palladium-catalyzed cross-coupling reactions, making this compound a valuable building block for constructing focused indazole libraries in DEL platforms. The N1-methyl group contributes to optimal lipophilicity (LogP 1.9–2.5) for membrane permeability, while the C6-amine offers a second diversification point . This bifunctional reactivity supports the generation of high-diversity libraries targeting kinases, NLRP3 inflammasome, and other therapeutically relevant proteins [1][2].

Kinase Inhibitor Medicinal Chemistry and SAR Exploration

The 6-aminoindazole core is a privileged hinge-binding motif for kinase inhibition, with analogs showing IC50 values as low as 1.6 nM against ALK and 2.9 nM against FGFR4 [3][4]. The target compound provides a versatile scaffold for rapid analog synthesis via sequential functionalization of the C3-bromo and C6-amine groups. This enables efficient structure-activity relationship (SAR) studies for hit-to-lead optimization in oncology and inflammation programs .

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The low molecular weight (226.07 Da) and balanced lipophilicity (LogP 1.9–2.5) of 3-Bromo-1-methyl-1H-indazol-6-amine align with fragment-like properties ideal for FBDD campaigns. The compound can serve as a starting fragment for growing or linking strategies, with the C3-bromo handle enabling efficient fragment elaboration via cross-coupling chemistry [5]. The N1-methyl group mimics common medicinal chemistry modifications seen in advanced kinase inhibitors, providing a more drug-like starting point compared to unsubstituted indazole fragments.

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